1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one
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Overview
Description
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol This compound features a cyclopropyl group attached to a pyridine ring, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmethyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-(Pyridin-2-yl)cyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)ethan-1-one: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-(2-(Pyridin-3-yl)cyclopropyl)ethan-1-one: The position of the pyridine ring nitrogen atom is different, which can affect the compound’s reactivity and biological activity
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-6-9(8)10-4-2-3-5-11-10/h2-5,8-9H,6H2,1H3 |
InChI Key |
FUFAJCRLGJVYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=N2 |
Origin of Product |
United States |
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